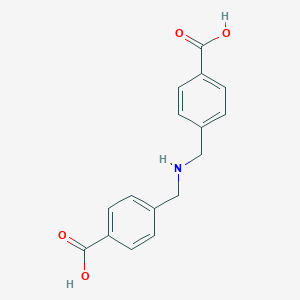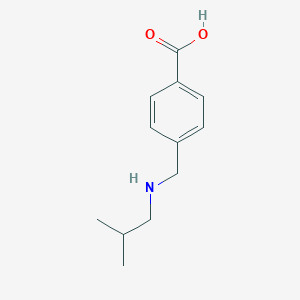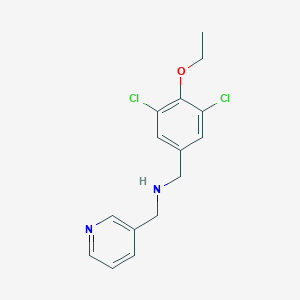![molecular formula C22H22N2O B275584 2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B275584.png)
2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine, commonly known as MNA-19, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNA-19 belongs to the family of indole-based compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of MNA-19 is not fully understood. However, studies have suggested that MNA-19 exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. MNA-19 has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Biochemical and Physiological Effects:
MNA-19 has been shown to have various biochemical and physiological effects. In cancer cells, MNA-19 has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In neurodegenerative disease models, MNA-19 has been shown to improve cognitive function, reduce oxidative stress, and inhibit neuroinflammation. In inflammation models, MNA-19 has been shown to reduce inflammation, oxidative stress, and joint damage.
Advantages and Limitations for Lab Experiments
MNA-19 has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it a promising candidate for further research. MNA-19 is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, there are also some limitations to using MNA-19 in lab experiments. The mechanism of action of MNA-19 is not fully understood, and more research is needed to elucidate its molecular targets. Additionally, MNA-19 has not been extensively tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on MNA-19. One area of research is to further elucidate the mechanism of action of MNA-19 and identify its molecular targets. Another area of research is to test the safety and efficacy of MNA-19 in human clinical trials. Additionally, research could focus on developing more potent analogs of MNA-19 with improved therapeutic properties. Finally, research could investigate the potential of MNA-19 as a therapeutic agent for other diseases, such as autoimmune diseases and infectious diseases.
Conclusion:
In conclusion, MNA-19 is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNA-19 has been synthesized using various methods and has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. MNA-19 exerts its therapeutic effects by modulating various signaling pathways, inducing apoptosis, and inhibiting angiogenesis. MNA-19 has several advantages for lab experiments, but more research is needed to elucidate its mechanism of action and test its safety and efficacy in humans. Future research could focus on developing more potent analogs of MNA-19 and investigating its potential as a therapeutic agent for other diseases.
Synthesis Methods
MNA-19 has been synthesized using various methods, including the condensation reaction of 2-methoxynaphthalene-1-carboxaldehyde with 1H-indole-3-ethylamine in the presence of a catalyst. Another method involves the reaction of 2-methoxynaphthalene-1-carbaldehyde with 1H-indole-3-acetic acid, followed by reduction with sodium borohydride. The purity and yield of MNA-19 can be improved by recrystallization and column chromatography.
Scientific Research Applications
MNA-19 has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, MNA-19 has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In neurodegenerative disease research, MNA-19 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In inflammation research, MNA-19 has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis.
properties
Molecular Formula |
C22H22N2O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine |
InChI |
InChI=1S/C22H22N2O/c1-25-22-11-10-16-6-2-3-7-18(16)20(22)15-23-13-12-17-14-24-21-9-5-4-8-19(17)21/h2-11,14,23-24H,12-13,15H2,1H3 |
InChI Key |
ACROMYMRAOJPKX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCC3=CNC4=CC=CC=C43 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275502.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![4-{[(2,4,4-Trimethylpentan-2-yl)amino]methyl}benzoic acid](/img/structure/B275508.png)
![4-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B275510.png)
![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)

![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)
![4-{2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B275516.png)

![1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275520.png)

![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275525.png)